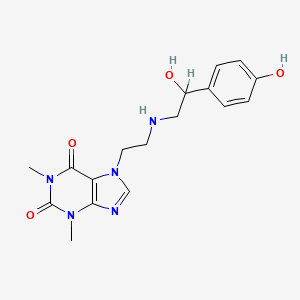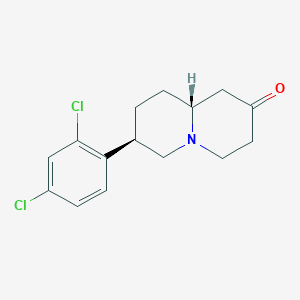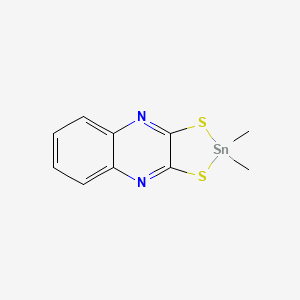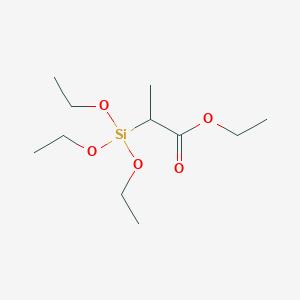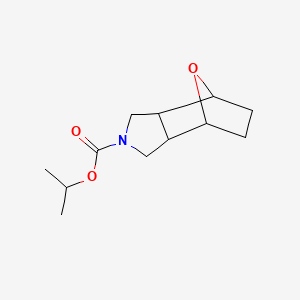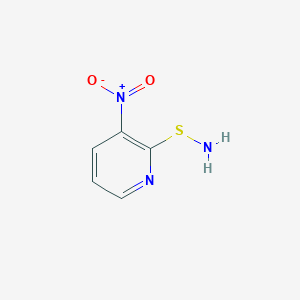
S-(3-Nitropyridin-2-yl)-(thiohydroxylamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(3-Nitropyridin-2-yl)-(thiohydroxylamine): is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Nitropyridin-2-yl)-(thiohydroxylamine) typically involves the reaction of 3-nitropyridine with thiohydroxylamine under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction. Common solvents used include ethanol or methanol, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods: Industrial production of S-(3-Nitropyridin-2-yl)-(thiohydroxylamine) may involve scaling up the laboratory synthesis methods. This includes using larger reactors, continuous flow systems, and optimizing reaction conditions to enhance yield and purity. The use of automated systems and real-time monitoring can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions: S-(3-Nitropyridin-2-yl)-(thiohydroxylamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The thiohydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
S-(3-Nitropyridin-2-yl)-(thiohydroxylamine) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of S-(3-Nitropyridin-2-yl)-(thiohydroxylamine) involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The thiohydroxylamine group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.
Comparison with Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety but differ in their functional groups.
3-Nitropyridin-2-yl)methanol: Similar in structure but contains a hydroxyl group instead of a thiohydroxylamine group.
Properties
CAS No. |
73265-18-6 |
|---|---|
Molecular Formula |
C5H5N3O2S |
Molecular Weight |
171.18 g/mol |
IUPAC Name |
S-(3-nitropyridin-2-yl)thiohydroxylamine |
InChI |
InChI=1S/C5H5N3O2S/c6-11-5-4(8(9)10)2-1-3-7-5/h1-3H,6H2 |
InChI Key |
BDEZGPKAMAVGBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)SN)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




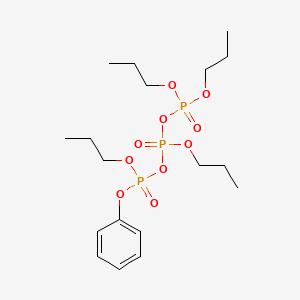
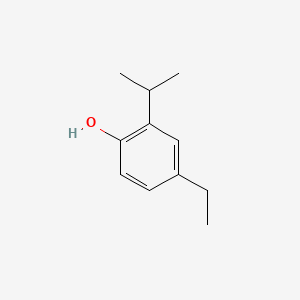
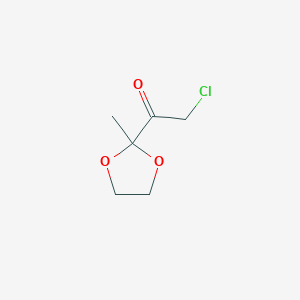

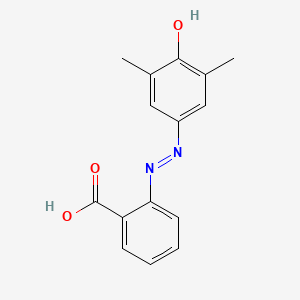
![N-{4-[(E)-(Benzylimino)methyl]phenyl}acetamide](/img/structure/B14441726.png)

